2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid
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Overview
Description
2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid is a unique organic compound characterized by its cyclohexadiene ring substituted with amino and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid typically involves the reaction of 1,4-cyclohexadiene with suitable amino and carboxylating agents under controlled conditions. One common method includes the use of diethyl 2,5-dihydroxyterephthalate as a precursor, which undergoes aminolysis and subsequent carboxylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. This compound can modulate various biochemical processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 2,5-Dihydroxyterephthalic acid
- 2,5-Dimethyl-1,4-phenylenediamine
- 2,5-Dihydroxy-1,4-benzenediacetic acid
Comparison: Compared to these similar compounds, 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid is unique due to its specific substitution pattern on the cyclohexadiene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains .
Properties
CAS No. |
402498-89-9 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H2,(H,11,12)(H,13,14) |
InChI Key |
XHYQPEXIKXAQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CC(=C1N)C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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